![molecular formula C17H17N7O2S B6459727 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549042-91-1](/img/structure/B6459727.png)

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

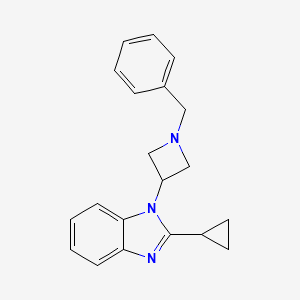

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, also known as 3-M7P, is an organic compound used in various scientific research applications. It is a heterocyclic compound composed of a 7-methyl-7H-purin-6-yl group attached to a 1-piperazin-1-yl group, a 1-lambda6,2-benzothiazole-1,1-dione group, and three hydrogen atoms. 3-M7P is a valuable tool for researchers as it is highly versatile and can be used in a variety of applications.

Aplicaciones Científicas De Investigación

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used in the synthesis of organic dyes, as well as in the synthesis of drugs and pharmaceuticals. Additionally, this compound has been used in the synthesis of organic catalysts and catalytic systems, as well as in the synthesis of polymers and nanomaterials.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play crucial roles in various neurological processes, including mood regulation and motor control.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite, among others.

Pharmacokinetics

A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5) . Most of the compounds complied with RO5, suggesting good bioavailability.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that they may lead to the death of bacterial cells or inhibit their growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione in laboratory experiments include its versatility and its ability to act as a catalyst in the synthesis of organic compounds and polymers. Additionally, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, there are certain limitations to the use of this compound in laboratory experiments, including the fact that it is a relatively new compound and its effects on the human body are not well understood.

Direcciones Futuras

There are several potential future directions for research on 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and pharmaceuticals. Additionally, further research into the synthesis of this compound and its potential applications in organic catalysis and catalytic systems could be beneficial. Finally, further research into the use of this compound in the synthesis of nanomaterials and polymers could be beneficial.

Métodos De Síntesis

The synthesis of 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is relatively straightforward and can be accomplished through a variety of methods. The most common synthesis method involves the reaction of 7-methyl-7H-purin-6-yl bromide and 1-piperazin-1-yl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with 1-lambda6,2-benzothiazole-1,1-dione in the presence of a catalytic amount of sulfuric acid. The reaction is then allowed to proceed for several hours, after which the product is isolated and purified.

Propiedades

IUPAC Name |

3-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2S/c1-22-11-20-15-14(22)17(19-10-18-15)24-8-6-23(7-9-24)16-12-4-2-3-5-13(12)27(25,26)21-16/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMTVNNOTSUSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6459644.png)

![3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6459645.png)

![1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane](/img/structure/B6459653.png)

![7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6459661.png)

![7-methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6459665.png)

![2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid](/img/structure/B6459670.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)

![4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459695.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459701.png)

![3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459719.png)

![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459723.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459733.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)